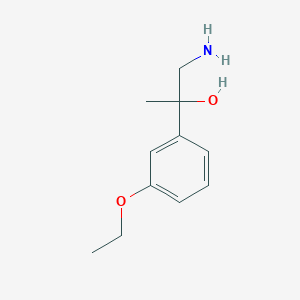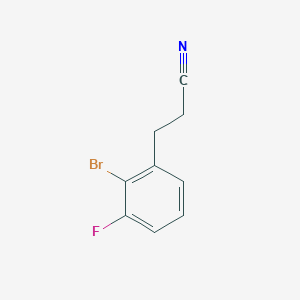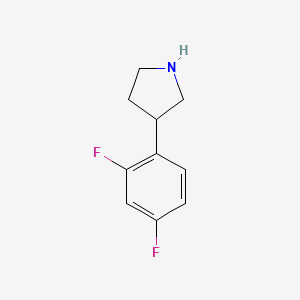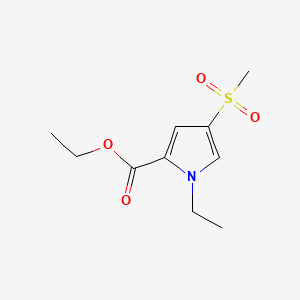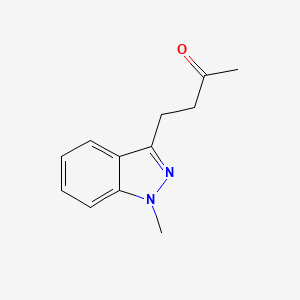
4-(1-Methyl-1h-indazol-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1h-indazol-3-yl)butan-2-one is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-indazol-3-yl)butan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylindazole with butanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-1h-indazol-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
4-(1-Methyl-1h-indazol-3-yl)butan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-1h-indazol-3-yl)butan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins that play a role in cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: This compound has a similar structure but with an indole ring instead of an indazole ring.
4-(1H-Indazol-3-yl)butan-2-one: This compound is similar but lacks the methyl group on the indazole ring.
Uniqueness
4-(1-Methyl-1h-indazol-3-yl)butan-2-one is unique due to the presence of the methyl group on the indazole ring, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(1-methylindazol-3-yl)butan-2-one |
InChI |
InChI=1S/C12H14N2O/c1-9(15)7-8-11-10-5-3-4-6-12(10)14(2)13-11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
BLHDWOGWELZMOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=NN(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


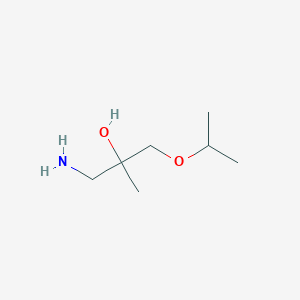
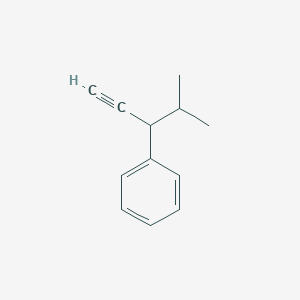
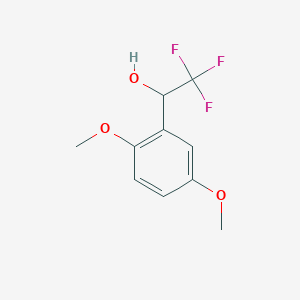
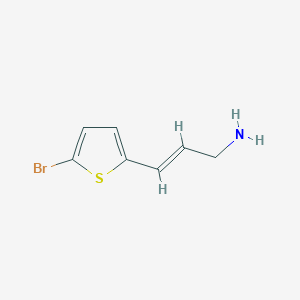
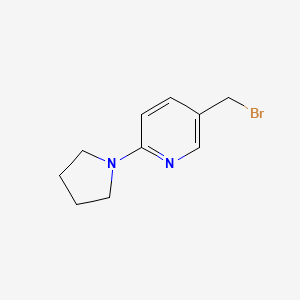
![rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans](/img/structure/B13593560.png)
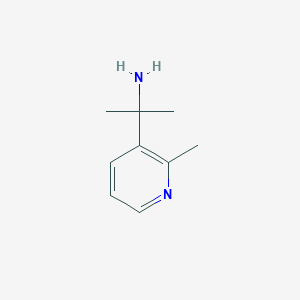


![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid](/img/structure/B13593591.png)
